molecular formula C21H28N6O9 B166485 Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine CAS No. 132247-55-3

Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine

Cat. No. B166485
M. Wt: 508.5 g/mol
InChI Key: CIIPJEGMPGGKAM-GDVJQSGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine, commonly referred to as TATD, is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in various fields. TATD is a modified version of thymidine, a nucleoside that is essential for DNA replication and synthesis.

Mechanism Of Action

TATD exerts its antiviral activity by acting as a chain terminator during viral DNA synthesis. TATD is incorporated into the growing viral DNA chain, and its modified structure prevents the addition of further nucleotides, thereby halting viral replication. TATD has also been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV-1.

Biochemical And Physiological Effects

TATD has been shown to have minimal toxicity and side effects in vitro and in vivo studies. TATD is rapidly metabolized in the body and eliminated through urine. TATD has also been shown to have a low potential for inducing drug resistance, making it a promising candidate for antiviral therapy.

Advantages And Limitations For Lab Experiments

One of the significant advantages of TATD is its high potency and specificity for viral replication, making it a valuable tool for studying the mechanism of viral replication and the development of antiviral therapies. However, the synthesis method of TATD is complex and requires expertise in organic chemistry, making it challenging to produce large quantities of the compound. Additionally, TATD has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

Several future directions for TATD research include the development of new analogs with improved antiviral activity and the evaluation of TATD's potential as a therapeutic agent for various viral infections. TATD's mechanism of action and low potential for drug resistance also make it a promising candidate for combination therapy with other antiviral agents. Further studies are also needed to understand TATD's potential applications in other fields, such as cancer research and gene therapy.
Conclusion
In conclusion, TATD is a nucleoside analog with significant potential applications in scientific research, particularly in the field of virology. TATD's mechanism of action and low toxicity make it a promising candidate for antiviral therapy and a valuable tool for studying the mechanism of viral replication. However, further research is needed to understand TATD's potential applications in other fields and to develop new analogs with improved antiviral activity.

Synthesis Methods

TATD can be synthesized through a multi-step process, which involves the reaction of thymidine with acetamidomalonate under basic conditions. The resulting product is then subjected to a series of reactions, including acetylation, deprotection, and amidation, to obtain the final product. The synthesis method of TATD is complex and requires expertise in organic chemistry.

Scientific Research Applications

TATD has several potential applications in scientific research. One of the primary applications of TATD is in the field of virology, where it has been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and cytomegalovirus. TATD has also been used as a tool to study the mechanism of viral replication and the role of nucleoside analogs in inhibiting viral replication.

properties

CAS RN

132247-55-3

Product Name

Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine

Molecular Formula

C21H28N6O9

Molecular Weight

508.5 g/mol

IUPAC Name

[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate

InChI

InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1

InChI Key

CIIPJEGMPGGKAM-GDVJQSGWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN

Other CAS RN

132247-55-3

synonyms

NH2d(TcmT)
thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine

Origin of Product

United States

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